4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one
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Overview
Description
4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is catalyzed by acids and involves the condensation of phenols with β-ketoesters. The process can be carried out under solvent-free conditions using a high-speed ball mill mixer at room temperature, which is an environmentally friendly approach .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones.
Scientific Research Applications
4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a fluorescent probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of 4-{[(2-hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The pathways involved include the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
4-Hydroxy-2H-chromen-2-one: Known for its anticoagulant properties.
6-Methyl-2H-chromen-2-one: Used as a fragrance and flavoring agent.
4-{[(2-Hydroxyethyl)(methyl)amino]methyl}benzoic acid: Utilized in organic synthesis and as a building block for more complex molecules.
Uniqueness: 4-{[(2-Hydroxyethyl)(methyl)amino]methyl}-6-methyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct biological activities and applications. Its combination of a chromenone core with a hydroxyethyl and methylamino substituent allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-[[2-hydroxyethyl(methyl)amino]methyl]-6-methylchromen-2-one |
InChI |
InChI=1S/C14H17NO3/c1-10-3-4-13-12(7-10)11(8-14(17)18-13)9-15(2)5-6-16/h3-4,7-8,16H,5-6,9H2,1-2H3 |
InChI Key |
YPBZIONGHCINLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN(C)CCO |
Origin of Product |
United States |
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